molecular formula C22H35NO B14324725 6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline CAS No. 105825-13-6

6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline

Cat. No.: B14324725
CAS No.: 105825-13-6
M. Wt: 329.5 g/mol
InChI Key: QPMQUGXWRITCSC-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is a quinoline-based compound known for its antioxidant properties. It is primarily used in various industrial applications, including as an antioxidant for rubber and as a food preservative in certain countries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stored under inert gas to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields .

Scientific Research Applications

6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential antioxidant properties in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.

    Industry: Widely used as an antioxidant in rubber and as a food preservative

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 2,2,4-Trimethyl-6-ethoxy-1,2-dihydroquinoline
  • 1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is unique due to its specific ethoxy and octyl substitutions, which enhance its antioxidant properties and make it more effective in industrial applications compared to its analogs .

Properties

CAS No.

105825-13-6

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1-octylquinoline

InChI

InChI=1S/C22H35NO/c1-6-8-9-10-11-12-15-23-21-14-13-19(24-7-2)16-20(21)18(3)17-22(23,4)5/h13-14,16-17H,6-12,15H2,1-5H3

InChI Key

QPMQUGXWRITCSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)OCC)C(=CC1(C)C)C

Origin of Product

United States

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